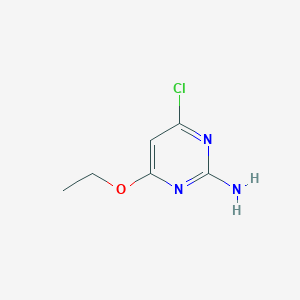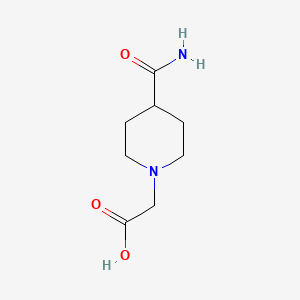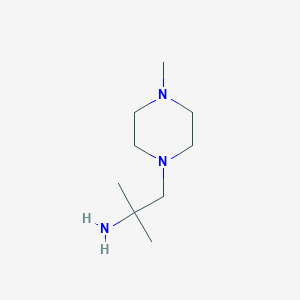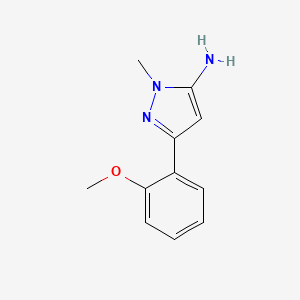
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 1H-1,2,4-triazol-3-ylmethyl-dihydronaphthalene-1(2H)-one, is an organic compound with a molecular formula of C10H10N2O. It is a colorless solid that has been widely studied and used in various scientific research applications.
Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Triazole derivatives like the one mentioned are often used in the synthesis of coordination polymers and MOFs. These structures have diverse applications due to their unique properties, such as porosity and the ability to incorporate various metals. For instance, they can be used for gas storage , separation , catalysis , and as sensors .
Magnetic Properties
The triazole moiety can contribute to the magnetic properties of coordination compounds. When integrated into polymers with transition metals, these compounds can exhibit interesting magnetic behaviors, which are valuable for magnetic resonance imaging (MRI) contrast agents and in data storage technologies .
Dye Adsorption and Photocatalysis
Compounds containing triazole units have shown efficacy in dye adsorption and photocatalytic degradation of pollutants. This makes them suitable for environmental cleanup applications, such as removing dyes from wastewater and breaking down organic pollutants under light irradiation .
Apoptosis Induction and Cancer Research
Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. They can act as tubulin polymerization inhibitors , which is a promising strategy for cancer therapy . These compounds can potentially be used to design new anticancer drugs that target cell division .
Biological Studies and Drug Design
The structural motif of triazoles is common in medicinal chemistry. They can be part of compounds that are evaluated for in vitro cytotoxic activity against various cancer cell lines. This aids in the discovery of new drugs and understanding their mechanisms of action .
Fluorescence Properties and Sensing
Triazole-containing compounds can exhibit fluorescence, which can be utilized in chemical sensing and bioimaging . Their ability to emit light upon excitation makes them useful in creating sensors for detecting ions or molecules, and for tracking biological processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPSMZJLXJTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)






![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)


